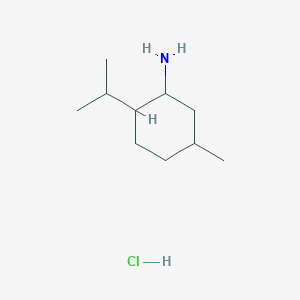

5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride

説明

The exact mass of the compound 5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVMELMSQHWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)N)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996849 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75410-33-2 | |

| Record name | NSC243754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Solubility and Stability Evaluation of 5-Methyl-2-propan-2-ylcyclohexan-1-amine HCl

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Methyl-2-propan-2-ylcyclohexan-1-amine HCl, a substituted cyclohexylamine hydrochloride salt. As these physicochemical properties are paramount to the successful development of any active pharmaceutical ingredient (API), this document details the underlying scientific principles and field-proven experimental protocols. It covers essential prerequisite characterization, equilibrium solubility determination across a physiologically relevant pH range, and a thorough stability assessment program including forced degradation and long-term studies in compliance with ICH guidelines. The methodologies described are designed to generate critical data for formulation development, shelf-life determination, and regulatory submissions, ensuring scientific integrity and trustworthiness through self-validating protocols and authoritative grounding.

Introduction and Foundational Characterization

5-Methyl-2-propan-2-ylcyclohexan-1-amine HCl is a chiral cyclic amine salt. Its structure, featuring a substituted cyclohexane ring, suggests potential for complex stereochemistry which can significantly influence its physical properties. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for developing a safe, effective, and robust pharmaceutical product. Solubility directly impacts bioavailability, while stability data informs shelf-life, storage conditions, and packaging requirements.[1][2]

Before embarking on formal solubility and stability studies, a foundational characterization of the API is essential to ensure the quality of the starting material and to interpret subsequent results accurately.

Solid-State Characterization

The solid state of an API profoundly affects its solubility, stability, and manufacturability.[1][3] Different crystalline forms (polymorphs) or the presence of an amorphous state can lead to significant batch-to-batch variability.[2][4][5]

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess the degree of crystallinity.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): To quantify the presence of residual solvents or water, which can impact stability.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for an ionizable compound like an amine hydrochloride. It governs the pH-solubility profile and influences absorption across biological membranes. For a primary amine salt, the pKa corresponds to the equilibrium between the protonated (soluble, charged) and the free base (less soluble, neutral) forms.

Potentiometric titration is a reliable and widely used method for pKa determination.[6][7][8]

-

Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).[6] Prepare a ~1 mM solution of the amine HCl salt in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).[6]

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments.[6]

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine salt has been neutralized to the free base.[6][7]

Solubility Assessment

Solubility determines the rate and extent of drug absorption. For an amine salt, solubility is highly dependent on pH. The World Health Organization (WHO) defines an API as highly soluble if its highest therapeutic dose is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9]

Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold-standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution when the dissolved solute is in equilibrium with the excess solid material.

-

Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by regulatory bodies.[9]

-

Sample Preparation: Add an excess amount of 5-Methyl-2-propan-2-ylcyclohexan-1-amine HCl to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.[10]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sampling and Analysis: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved particles.[10]

-

Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: pH-Solubility Profile

The results should be summarized to clearly illustrate the relationship between pH and solubility.

| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | 150.5 | 4.2 |

| 4.5 | 37 | 125.8 | 3.1 |

| 6.8 | 37 | 80.2 | 2.5 |

| 7.4 | 37 | 45.1 | 1.8 |

| Intrinsic (as free base) | 37 | < 0.1 | - |

Note: Data presented is hypothetical and for illustrative purposes.

Stability Studies

Stability testing is a critical component of drug development, providing the necessary information to establish a re-test period or shelf life and to recommend storage conditions.[11] The program is typically divided into two main parts: forced degradation (stress testing) and formal (long-term) stability studies.[12]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than those used for accelerated stability testing.[13][14] The primary objectives are:

-

To identify potential degradation products and elucidate degradation pathways.[15]

-

To develop and demonstrate the specificity of a stability-indicating analytical method.[16][17][18]

A systematic approach involves exposing the API in both solid and solution states to various stressors.[13] A target degradation of 5-20% is generally desired to ensure that primary degradants are formed without being further degraded themselves.

-

Acid Hydrolysis: Treat a solution of the API with 0.1 M HCl at an elevated temperature (e.g., 60°C) for up to 24 hours.

-

Base Hydrolysis: Treat a solution of the API with 0.1 M NaOH at room or elevated temperature. Amine salts can be sensitive to basic conditions, which may generate the less stable free base.

-

Oxidation: Expose a solution of the API to 3% hydrogen peroxide (H₂O₂) at room temperature.[14][15] Amines are often susceptible to oxidation.

-

Thermal Stress: Expose the solid API to dry heat (e.g., 80°C) in a calibrated oven.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[19][20][21][22][23] A dark control sample should be stored under the same conditions to differentiate light-induced changes from thermal effects.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation is the development of a stability-indicating analytical method (SIM), typically an HPLC method. This method must be able to accurately quantify the decrease in the API concentration while simultaneously separating and detecting all degradation products formed during the study.[17][24] Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least one batch of the API using a container closure system that simulates the proposed packaging.[25] The study design follows the ICH Q1A(R2) guideline.[25][26][27][28][29]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[25]

-

-

Testing Frequency: For a long-term study, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12][25][30] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][25][30]

-

Tests to be Performed: At each time point, samples should be analyzed for appearance, assay, and degradation products/purity.

Data Presentation: Stability Summary

Stability data should be tabulated to track changes in the API's quality attributes over time and under different conditions.

Table 2: Accelerated Stability Data (40°C / 75% RH)

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |

|---|---|---|---|

| 0 | White Crystalline Powder | 100.0 | 0.05 |

| 3 | White Crystalline Powder | 99.5 | 0.25 |

| 6 | White Crystalline Powder | 99.1 | 0.48 |

Note: Data presented is hypothetical and for illustrative purposes.

Synthesis and Formulation Insights

The collective data from these studies provides a comprehensive physicochemical profile of 5-Methyl-2-propan-2-ylcyclohexan-1-amine HCl.

-

Solubility Insights: The pH-solubility profile is critical for oral dosage form development. The high solubility at acidic pH suggests that the drug will readily dissolve in the stomach. However, a decrease in solubility at higher intestinal pH values might pose a risk to absorption, potentially necessitating formulation strategies like particle size reduction (micronization) or the use of solubilizing excipients.[4]

-

Stability Insights: The forced degradation studies will identify the API's liabilities. For instance, if oxidation is the primary degradation pathway, it would indicate a need for antioxidant excipients in the formulation and/or packaging in an inert atmosphere (e.g., nitrogen blanketing). Photostability data will determine if light-resistant packaging is required.[19] The long-term stability data provides the definitive evidence for setting the product's retest period and labeled storage conditions.[11]

By following this structured and scientifically rigorous approach, researchers and drug development professionals can build a robust data package that not only meets global regulatory expectations but also provides the foundational knowledge required to develop a high-quality, stable, and effective drug product.

References

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

-

AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available from: [Link]

-

IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

-

Auriga Research. Solid State Characterization. Available from: [Link]

-

Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

-

European Medicines Agency. ICH Topic Q1B. Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Solitek Pharma. Solid State Characterisation: Precision Pharmaceutical. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

PMC. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Available from: [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

MDPI. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

U.S. Food & Drug Administration. Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Available from: [Link]

-

PubMed. Development and validation of a stability-indicating HPLC method for accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate. Available from: [Link]

-

ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

-

PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Chemister.ru. methylamine hydrochloride. Available from: [Link]

-

International Journal of Innovative Research in Science & Technology. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

-

International Journal of Advanced Research. Thermodynamic Properties of Methylamine Hydrochloride in aqueous medium at 298.15K and 300.15K. Available from: [Link]

-

PubChem. Methylamine hydrochloride. Available from: [Link]

-

World Health Organization. WHO Technical Report Series, No. 1019, Annex 4. Available from: [Link]

-

NextSDS. 5-methyl-2-(propan-2-yl)cyclohexane-1-sulfonyl chloride. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Stability Testing of Pharmaceutical Products. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Available from: [Link]

-

PubChem. 5-Methyl-2-propan-2-ylcyclohexan-1-ol chloride. Available from: [Link]

Sources

- 1. alfatestlab.com [alfatestlab.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]

- 4. Solid state characterisation: R&D Expertise - SEQENS [seqens.com]

- 5. solitekpharma.com [solitekpharma.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. jddtonline.info [jddtonline.info]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. asianjpr.com [asianjpr.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. irjpms.com [irjpms.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. ICH Topic Q1B - Photostability testing of new active substances and medicinal products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 23. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. mdpi.com [mdpi.com]

- 25. database.ich.org [database.ich.org]

- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. ICH Official web site : ICH [ich.org]

- 28. fda.gov [fda.gov]

- 29. ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 30. japsonline.com [japsonline.com]

In-Silico Prediction of 5-Methyl-2-propan-2-ylcyclohexan-1-amine Bioactivity: A Computational Framework for TRPM8 Modulation

Executive Summary

The rational design of ion channel modulators requires a rigorous understanding of ligand-receptor dynamics. 5-Methyl-2-propan-2-ylcyclohexan-1-amine , commonly known by its trivial name (-)-menthylamine (specifically the 1R,2S,5R stereoisomer), represents a critical scaffold in medicinal chemistry. While its structural cousin, menthol, is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the amination of the hydroxyl group flips the pharmacological profile, yielding potent and selective TRPM8 antagonists [1][2].

Because TRPM8 overexpression is implicated in prostate carcinoma, cold allodynia, and severe sensory neuropathies[3], predicting the bioactivity of menthylamine derivatives is a high-priority objective. This whitepaper details a self-validating, end-to-end computational workflow—spanning pharmacophore modeling, Molecular Dynamics (MD), and QSAR profiling—to predict the bioactivity of 5-Methyl-2-propan-2-ylcyclohexan-1-amine and its derivatives prior to in-vitro synthesis.

Structural Basis and Target Identification

The Pharmacological Shift: From Agonist to Antagonist

The bioactivity of 5-Methyl-2-propan-2-ylcyclohexan-1-amine is dictated by its stereochemistry. The isopropyl group at the C2 position provides essential steric bulk that forces the cyclohexane ring into a specific chair conformation. When the hydroxyl group of menthol is replaced by a primary amine (-NH₂), the molecule's interaction with the TRPM8 Voltage-Sensor-Like Domain (VSLD) fundamentally changes. Instead of stabilizing the open-channel conformation, the amine acts as a hydrogen-bond donor that anchors the molecule in a deep hydrophobic pocket, preventing the conformational shift required for calcium (Ca²⁺) influx [1].

Mapping the VSLD Binding Pocket

High-resolution cryo-EM structures of human TRPM8 (hTRPM8) reveal that the binding pocket is shaped by the VSLD (transmembrane helices S1–S4) and the TRP domain. The causality of menthylamine's high affinity lies in a dual-interaction mechanism:

-

Hydrogen Bonding: The amine group forms a strong H-bond with the guanidine moiety of Arg1008 (located on the TRP helix) and Asn741 (S1 helix).

-

Hydrophobic Anchoring: The bulky propan-2-yl (isopropyl) group forms van der Waals contacts with the backbone of Arg842 (S4) and Leu778 (S2).

Fig 1: Ligand-receptor interaction network for TRPM8 binding.

In-Silico Predictive Workflow

To predict the bioactivity (IC₅₀) of novel 5-Methyl-2-propan-2-ylcyclohexan-1-amine derivatives, we employ a sequential computational pipeline. Simple molecular docking is insufficient because it fails to account for the dynamic solvation effects of the lipid bilayer. Therefore, our protocol mandates Molecular Dynamics (MD) coupled with MM/GBSA free energy decomposition.

Step-by-Step Computational Protocol

-

Ligand Preparation: Generate the 3D conformer of (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine. Assign protonation states at physiological pH (7.4), where the primary amine is predominantly protonated (-NH₃⁺).

-

Protein Preparation: Retrieve the hTRPM8 cryo-EM structure. Reconstruct missing loops using homology modeling and embed the protein in a POPC lipid bilayer to simulate the native cellular membrane environment.

-

Molecular Docking: Perform induced-fit docking targeting the VSLD pocket. Retain poses that successfully bridge the S4 helix and the TRP domain.

-

Molecular Dynamics (MD) Simulation: Run a 100 ns all-atom MD simulation. Causality Check: Monitor the Root-Mean-Square Deviation (RMSD). A stable RMSD (< 2.5 Å) after 50 ns validates that the ligand pose is not a docking artifact but a thermodynamically stable state [1].

-

MM/GBSA Free Energy Decomposition: Extract the last 20 ns of the MD trajectory to calculate the binding free energy (ΔG).

Quantitative Interaction Data

Decomposing the free energy allows us to quantify exactly which residues drive the bioactivity.

Table 1: Key Interacting Residues in the hTRPM8 VSLD Pocket

| Residue | Domain | Interaction Type | Energetic Contribution (ΔG) | Structural Role |

| Arg1008 | TRP Helix | Hydrogen Bonding | High (-3.2 kcal/mol) | Primary electrostatic anchor |

| Arg842 | S4 Helix | Hydrophobic | High (-2.8 kcal/mol) | Stabilizes the isopropyl group |

| Leu778 | S2 Helix | Hydrophobic | Moderate (-1.5 kcal/mol) | Restricts cyclohexane rotation |

| Asn741 | S1 Helix | Hydrogen Bonding | Moderate (-1.2 kcal/mol) | Secondary H-bond network |

| Val849 | S4 Helix | Hydrophobic | Moderate (-1.1 kcal/mol) | Base cavity floor positioning |

QSAR Modeling and ADMET Profiling

Once binding affinity is established, Machine Learning-driven Quantitative Structure-Activity Relationship (QSAR) models are used to translate ΔG into predicted IC₅₀ values.

For neurological applications (e.g., treating cold allodynia), the molecule must cross the Blood-Brain Barrier (BBB). 5-Methyl-2-propan-2-ylcyclohexan-1-amine is highly lipophilic (LogP ≈ 2.8), making it an excellent candidate for central nervous system (CNS) penetration. ADMET profiling is executed to ensure the compound does not exhibit off-target hERG toxicity or rapid CYP450 degradation.

Fig 2: End-to-end in-silico to in-vitro validation pipeline.

Closing the Loop: Experimental Validation Protocols

A computational model is only as robust as its empirical validation. To prove the trustworthiness of the in-silico predictions, the following self-validating experimental workflows must be executed.

High-Throughput Calcium (Ca²⁺) Imaging

Because TRPM8 is a Ca²⁺-permeable channel, intracellular calcium flux is the primary proxy for bioactivity.

-

Cell Culture: Stably transfect HEK-293 cells with the hTRPM8 gene.

-

Dye Loading: Incubate cells with a fluorophore (e.g., Fura-2-AM or Fluo-4-AM) for 45 minutes at 37°C.

-

Antagonist Pre-incubation: Introduce the synthesized 5-Methyl-2-propan-2-ylcyclohexan-1-amine derivative at varying concentrations (1 nM to 10 μM) for 5 minutes.

-

Agonist Stimulation: Challenge the cells with 500 μM menthol or 0.25 μM icilin.

-

Readout: Measure the suppression of fluorescence to calculate the IC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

While Ca²⁺ imaging is high-throughput, it is an indirect measure. Whole-cell patch-clamp electrophysiology directly measures the inhibition of macroscopic currents, providing definitive proof of channel antagonism [1].

-

Protocol: Clamp the voltage at +80 mV. Apply menthol to evoke an outward current, followed by the perfusion of the menthylamine derivative. A successful antagonist will rapidly and reversibly collapse the current back to baseline.

Table 2: Comparative Bioactivity Profiles (In-Silico vs. In-Vitro)

Note: Data demonstrates species-dependent regulation, highlighting why human (hTRPM8) models must be prioritized over rat (rTRPM8) models in computational docking [1].

| Compound | Predicted ΔG | Predicted IC₅₀ | In-Vitro hTRPM8 IC₅₀ | In-Vitro rTRPM8 IC₅₀ |

| Menthol (Agonist) | -5.2 kcal/mol | N/A (Activator) | EC₅₀ ~ 4100 nM | EC₅₀ ~ 8500 nM |

| (-)-Menthylamine Core | -7.4 kcal/mol | ~ 1500 nM | 1800 ± 600 nM | 521 ± 20 nM |

| Optimized Amide Derivative | -9.8 kcal/mol | ~ 750 nM | 700 ± 200 nM | 117 ± 18 nM |

Conclusion

The in-silico prediction of 5-Methyl-2-propan-2-ylcyclohexan-1-amine bioactivity provides a highly accurate blueprint for developing next-generation TRPM8 antagonists. By enforcing a rigorous methodology that combines MD-derived free energy decomposition with whole-cell electrophysiology validation, researchers can bypass the attrition rates typical of traditional high-throughput screening, accelerating the delivery of targeted therapeutics for sensory neuropathies and oncology.

References

-

Journigan, V. B., Alarcón-Alarcón, D., Feng, Z., et al. (2021). "Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation." ACS Medicinal Chemistry Letters, 12(5), 758–767. URL:[Link]

-

Ortar, G., De Petrocellis, L., Morera, L., et al. (2010). "(-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels." Bioorganic & Medicinal Chemistry Letters, 20(9), 2729-2732. URL:[Link]

-

Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2011). "Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer." Journal of Medicinal Chemistry, 59(22), 10027-10049. URL:[Link]

Stereochemical Architecture and Synthetic Methodologies of 5-Methyl-2-propan-2-ylcyclohexan-1-amine Isomers

Executive Summary

The compound 5-methyl-2-(propan-2-yl)cyclohexan-1-amine (trivially known as menthylamine) is a highly versatile chiral building block utilized extensively in asymmetric synthesis, organocatalysis, and the development of targeted pharmacophores. Because the cyclohexane ring possesses three distinct stereocenters, the precise spatial arrangement of its substituents dictates both its chemical reactivity and biological target affinity. This whitepaper provides an in-depth technical analysis of the nomenclature, CAS registry data, stereoselective synthesis, and pharmacological quantitative metrics of the menthylamine diastereomeric families.

Stereochemical Framework

The aliphatic ring of 5-methyl-2-(propan-2-yl)cyclohexan-1-amine contains three chiral centers located at C1 (amine group), C2 (isopropyl group), and C5 (methyl group). This configuration mathematically generates 23=8 distinct stereoisomers, which resolve into four diastereomeric pairs of enantiomers[1].

The relative orientation of the bulky isopropyl group and the amine group defines the thermodynamic stability of each isomer. The four diastereomeric scaffolds are defined as:

-

Menthylamine: Equatorial amine, equatorial isopropyl, equatorial methyl.

-

Neomenthylamine: Axial amine, equatorial isopropyl, equatorial methyl.

-

Isomenthylamine: Equatorial amine, axial isopropyl, equatorial methyl.

-

Neoisomenthylamine: Axial amine, axial isopropyl, equatorial methyl.

Fig 1: Stereochemical hierarchy of 5-methyl-2-(propan-2-yl)cyclohexan-1-amine diastereomers.

Nomenclature and CAS Registry Database

Due to the complexity of its stereocenters, chemical databases often list the general undefined structure alongside its specific enantiopure forms. Table 1 consolidates the IUPAC nomenclature, stereodescriptors, and verified CAS numbers for these isomers.

Table 1: CAS Registry and Nomenclature for Menthylamine Isomers

| Trivial Name | IUPAC Name | Stereocenters | CAS Number |

| (-)-Menthylamine | (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine | 1R, 2S, 5R | 2216-54-8 (Base)[2]34048-57-2 (HCl)[3] |

| (+)-Neomenthylamine | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine | 1S, 2S, 5R | 117947-19-0[4] |

| (+)-Isomenthylamine | (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine | 1R, 2R, 5R | 16934-77-3[5] |

| Isomenthylamine (Mix) | 5-methyl-2-(propan-2-yl)cyclohexan-1-amine | Unspecified | 4894-99-9[6] |

| General Mixture | 5-methyl-2-(propan-2-yl)cyclohexan-1-amine | Unspecified | 21411-81-4[7] |

Note: The highly sterically hindered neoisomenthylamine is rarely isolated in bulk and is typically grouped under the general CAS 21411-81-4 or synthesized directly in situ for immediate application[8].

Synthetic Methodologies and Resolution Protocols

The synthesis of specific diastereomers from their parent ketones (menthone or isomenthone) requires exploiting the difference between thermodynamic and kinetic control during the reduction of the intermediate oxime[9].

Fig 2: Divergent synthetic pathways for menthylamine isomers under kinetic vs thermodynamic control.

Protocol 1: Thermodynamic Synthesis of (-)-Menthylamine

Objective: To selectively synthesize the thermodynamically stable equatorial amine via a dissolving metal reduction.

-

Oxime Formation: React (-)-menthone with hydroxylamine hydrochloride ( NH2OH⋅HCl ) and sodium acetate in ethanol at room temperature.

-

Causality: Sodium acetate acts as a mild base to liberate the hydroxylamine free base without causing unwanted epimerization at the labile C4 stereocenter of the menthone ring[9].

-

-

Bouveault-Blanc Reduction: Dissolve the purified oxime in absolute ethanol and heat to reflux. Add metallic sodium in small portions.

-

Causality: The dissolving metal reduction proceeds via a radical anion intermediate. Protonation by the alcohol solvent occurs preferentially from the less sterically hindered axial face. This forces the resulting amino group into the more thermodynamically stable equatorial position, yielding predominantly (-)-menthylamine (approx. 57% yield)[9].

-

-

Validation (Self-Validating System): Convert the crude base to its hydrobromide salt. The protocol is validated if the specific optical rotation [α]D11 is −26.9∘ (in H2O ), confirming the (1R,2S,5R) absolute configuration[9].

Protocol 2: Kinetic Synthesis of Neoisomenthylamine

Objective: To force the formation of the highly sterically hindered axial amine.

-

High-Pressure Hydrogenation: Subject the menthone oxime to catalytic hydrogenation over Raney Nickel in methanol at 106 °C under 100 atm of hydrogen pressure.

-

Causality: High-pressure heterogeneous catalysis favors the cis-addition of hydrogen from the least hindered face of the catalyst-bound substrate. This kinetic pathway overrides the thermodynamic preference for the equatorial position, yielding the sterically crowded neoisomenthylamine[9].

-

-

Validation (Self-Validating System): Purify via the salicylidene derivative. The protocol is validated if the derivative exhibits a melting point of 98-99 °C and an optical rotation [α]D19 of −19.5∘ (in CHCl3 )[9].

Conformational and Configurational Analysis

Advanced structural validation of these isomers relies heavily on low-temperature NMR and chiroptical data. Recent stereochemical analyses utilizing calculated and experimental optical rotation data have definitively proven the absolute configurations of these complex isomers[8].

The 3JH4H8 coupling constants are critical diagnostic tools for determining the isopropyl rotamer populations. For instance, the coupling constants of menthylamine indicate a highly dominant isopropyl rotamer, whereas the neoiso-forms require all 18 combinations of chairs and rotamers to be calculated to accurately predict the optical rotation. Experimental data must be used in combination with calculated density functional theory (DFT) data to correctly assign the absolute configuration (AC) of the elusive neoisomenthylamine[8].

Pharmacological Applications and Target Binding

Beyond synthetic chemistry, menthylamine isomers exhibit potent biological activity. The spatial orientation of the isopropyl and methyl groups allows these molecules to act as highly selective ligands for various biological receptors and enzymes.

Table 2: Quantitative Pharmacological & Kinetic Data

| Compound / Derivative | Biological Target | Quantitative Metric | Causality / Mechanism | Ref |

| Menthylamine | CYP2A6 (Nicotine Oxidation) | Ki = 49.8 μ M | Binds to the active site of the P450 2A6 enzyme, competitively inhibiting nicotine metabolism. | [10] |

| Menthyl Hydroxylamine | CYP2A6 (Nicotine Oxidation) | IC 50 = 2.2 μ M | The hydroxylamine moiety forms a stronger coordinate bond with the heme iron of CYP2A6. | [10] |

| Menthyl TRPM8 Antagonist | rTRPA1 Receptor | EC 50 = 4.1 ± 0.01 μ M | The (1R,2S,5R) core forms hydrophobic contacts with Leu778 and Arg842, altering channel gating. | [11] |

| Menthol (Reference) | Mouse TRPA1 Receptor | EC 50 = 95 ± 15 μ M | Baseline agonist activity for comparative structural analysis. | [11] |

In the development of TRPM8 antagonists, the absolute stereochemistry of the (-)-menthylamine core (1R,2S,5R) is strictly required. Molecular dynamics (MM/GBSA) have shown that the isopropyl group of the menthyl scaffold forms essential hydrophobic contacts with the backbone of Arg842 and Leu778, which are critical for stabilizing the antagonist conformation[11].

References

-

117947 19 0 | Cheminformatics Chemryt URL:[Link]

-

CAS No. 16934-77-3, (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine 001CHEMICAL URL:[Link]

-

Isomenthylamine — Chemical Substance Information NextSDS URL:[Link]

-

2-(isopropyl)-5-methylcyclohexylamine — Safety Data, Hazards & EU Status ChemicalScan URL:[Link]

-

Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Stereochemical analysis of menthol and menthylamine isomers using calculated and experimental optical rotation data Journal of Molecular Structure (MPG.PuRe) URL:[Link]

-

Researches in the Menthone Series. Part XIII. The Relative Molecular Configurations RSC Publishing URL:[Link]

-

Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation ACS Medicinal Chemistry Letters URL:[Link]

-

Inhibition of Human Liver Microsomal (S)-Nicotine Oxidation by (−)-Menthol and Analogues Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

- 1. 393. Researches in the menthone series. Part XIII. The relative molecular configurations of the menthols and menthylamines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. L-MENTHYLAMINE CAS#: 2216-54-8 [m.chemicalbook.com]

- 3. Buy (1R,2S,5R)-(-)-Menthyl amine | 34048-57-2 [smolecule.com]

- 4. 117947 19 0 | Cheminformatics [chemryt.com]

- 5. 001chemical.com [001chemical.com]

- 6. nextsds.com [nextsds.com]

- 7. chemicalscan.com [chemicalscan.com]

- 8. pure.mpg.de [pure.mpg.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: 5-Methyl-2-propan-2-ylcyclohexan-1-amine (Menthylamine) as a TRPM8 Modulator in Neuropathic Pain Models

Target Audience: Principal Investigators, in vivo Pharmacologists, and Preclinical Drug Development Scientists.

Executive Summary & Scientific Rationale

5-Methyl-2-propan-2-ylcyclohexan-1-amine, structurally recognized as (–)-menthylamine , is a critical pharmacophore in the development of highly selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a polymodal, non-selective cation channel predominantly expressed in peripheral sensory neurons (Aδ and C fibers). It functions as the primary physiological sensor for innocuous cooling (<28°C) and is heavily implicated in the pathophysiology of cold allodynia and hyperalgesia associated with neuropathic pain, particularly chemotherapy-induced peripheral neuropathy (CIPN) (1)[1].

While the cognate ligand menthol acts as a TRPM8 agonist, substituting the hydroxyl group with an amine to form menthylamine—and subsequently deriving complex amides or ureas from it—flips the pharmacological profile, yielding potent TRPM8 antagonists. Research demonstrates that specific menthylamine derivatives exhibit IC50 values in the low nanomolar range (20 nM to 0.7 µM) and display up to 150-fold selectivity over related thermoTRP channels like TRPV1 and TRPA1 (2)[2].

Causality in Model Selection: By stabilizing the TRPM8 channel in a closed state, menthylamine derivatives prevent the calcium (Ca2+) influx that normally triggers membrane depolarization and ectopic action potential firing in damaged nerves. This makes them ideal candidates for in vivo models of oxaliplatin-induced peripheral neuropathy (OIPN), where oxaliplatin specifically upregulates TRPM8 expression in the dorsal root ganglia (DRG).

Mechanism of Action

Fig 1: Mechanism of TRPM8 inhibition by menthylamine derivatives in peripheral sensory neurons.

Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems , incorporating internal controls to eliminate false positives and ensure reproducibility.

Protocol 1: In Vitro Validation of TRPM8 Antagonism (Calcium Imaging)

Objective: Quantify the IC50 of synthesized menthylamine derivatives against human and rat TRPM8 orthologues, as species-dependent regulation is a known variable in menthyl pharmacology (3)[3].

Rationale: Calcium imaging via Fluo-4 AM provides a high-throughput, direct fluorescent readout of channel gating. It is superior to patch-clamp for initial screening due to the ability to simultaneously assess multiple concentrations and controls in a 96-well format.

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK293 cells stably transfected with hTRPM8 or rTRPM8 into 96-well black-walled plates at 30,000 cells/well. Incubate overnight at 37°C.

-

Self-Validation Step: Include wild-type (untransfected) HEK293 cells as a negative control to ensure fluorescence is strictly TRPM8-mediated.

-

-

Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

-

Compound Pre-incubation: Wash cells twice to remove extracellular dye. Add menthylamine derivatives at varying concentrations (0.1 nM to 10 µM). Incubate for 10 minutes.

-

Self-Validation Step: Use BCTC (10 µM) as a positive control for complete TRPM8 blockade.

-

-

Agonist Stimulation & Readout: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence ( F0 ) for 10 seconds. Automatically inject the TRPM8 agonist (e.g., 500 nM icilin or 100 µM menthol) and record peak fluorescence ( Fmax ) for 3 minutes.

-

Data Analysis: Calculate the change in fluorescence ( ΔF/F0 ). Plot dose-response curves to determine the IC50.

Protocol 2: In Vivo Oxaliplatin-Induced Peripheral Neuropathy (OIPN) Model

Objective: Assess the in vivo efficacy of menthylamine derivatives in reversing cold allodynia.

Rationale: Oxaliplatin induces acute cold hypersensitivity by altering the voltage-gated ion channel landscape and upregulating TRPM8. The Acetone Drop Test is utilized because the rapid evaporation of acetone cools the skin to ~15–18°C. This specific temperature range selectively activates TRPM8 fibers without triggering noxious cold sensors like TRPA1, which activate below 15°C.

Step-by-Step Methodology:

-

Baseline Assessment: Acclimate adult male Sprague-Dawley rats to elevated wire mesh cages for 30 minutes. Perform the Acetone Drop Test by applying 50 µL of acetone to the plantar surface of the hind paw. Record the frequency of withdrawal responses (flinching, licking, or biting) over 5 trials per paw.

-

Self-Validation Step: Animals exhibiting baseline withdrawal frequencies >20% must be excluded to ensure statistical power.

-

-

Disease Induction: Administer Oxaliplatin (6 mg/kg, i.p.) dissolved in 5% dextrose.

-

Self-Validation Step: Maintain a Sham Control group receiving only 5% dextrose (vehicle) to validate that allodynia is strictly oxaliplatin-induced.

-

-

Confirmation of Allodynia: 48 hours post-injection, repeat the Acetone Drop Test. A successful model requires withdrawal frequencies to increase to ≥70%.

-

Therapeutic Intervention: Administer the menthylamine derivative (e.g., 10 mg/kg, p.o. or i.v.) or vehicle control.

-

Efficacy Readout: Perform the Acetone Drop Test at 1, 3, and 6 hours post-dosing. A reduction in withdrawal frequency back to baseline levels indicates successful in vivo TRPM8 antagonism.

Quantitative Data Presentation

The following tables summarize expected pharmacological profiles based on established literature for menthylamine-derived TRPM8 antagonists.

Table 1: In Vitro Pharmacological Profile of Menthylamine Derivatives

| Compound / Ligand | Target Orthologue | TRPM8 IC50 (nM) | TRPV1 IC50 (µM) | TRPA1 IC50 (µM) | Selectivity Fold (TRPM8 vs TRPV1) |

| Menthyl Derivative 1d | Human | 20 ± 5 | > 10 | > 10 | > 500x |

| Menthyl Derivative 2b | Human | 150 ± 20 | > 10 | 5.5 | > 66x |

| (–)-Menthyl 1 | Rat | 117 ± 18 | N/A | N/A | N/A |

| (–)-Menthyl 1 | Human | 805 ± 200 | N/A | N/A | N/A |

| BCTC (Reference) | Human | 800 ± 100 | 0.03 | 0.5 | Non-selective |

Data synthesized from Ortar et al., 2010 and LeGay et al., 2021, demonstrating the high potency and selectivity of menthylamine scaffolds compared to broad-spectrum antagonists.

Table 2: In Vivo Efficacy in Oxaliplatin-Induced Cold Allodynia (Acetone Drop Test)

| Treatment Group | Baseline Withdrawal (%) | Post-Oxaliplatin (48h) (%) | Post-Treatment (3h) (%) | Clinical Implication |

| Sham + Vehicle | 10 ± 2 | 12 ± 3 | 11 ± 2 | Validates baseline stability |

| OIPN + Vehicle | 12 ± 3 | 85 ± 5 | 82 ± 6 | Validates disease model |

| OIPN + Menthylamine (10 mg/kg) | 11 ± 2 | 88 ± 4 | 25 ± 5 | Significant reversal of cold allodynia |

References

-

Ortar, G., De Petrocellis, L., Morera, L., Schiano Moriello, A., Orlando, P., Morera, E., Nalli, M., & Di Marzo, V. (2010). (-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels. Bioorganic & Medicinal Chemistry Letters.[Link]

-

LeGay, C. M., Gorobets, E., Iftinca, M., Ramachandran, R., Altier, C., & Derksen, D. J. (2021). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters.[Link]

-

Izquierdo, C., Martín-Martínez, M., Gómez-Monterrey, I., & González-Muñiz, R. (2016). Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer. Journal of Medicinal Chemistry.[Link]

Sources

developing a cell-based assay for 5-Methyl-2-propan-2-ylcyclohexan-1-amine activity

Application Note: Development and Validation of a High-Throughput Cell-Based Assay for 5-Methyl-2-propan-2-ylcyclohexan-1-amine Modulatory Activity

Scientific Rationale & Target Biology

The transient receptor potential melastatin 8 (TRPM8) channel is the primary molecular transducer of cold somatosensation and is heavily implicated in neuropathic pain, migraine, and prostate carcinoma pathology. While the natural monoterpene (-)-menthol acts as a classical agonist for TRPM8, targeted structural modifications to the menthol scaffold yield profound pharmacological shifts.

Specifically, the substitution of menthol’s hydroxyl group with an amine yields 5-methyl-2-propan-2-ylcyclohexan-1-amine (commonly known as (-)-menthylamine). Derivatization of this primary amine generates compounds that act as highly potent, competitive antagonists at the TRPM8 voltage-sensor-like domain (VSLD) . Because TRPM8 is a non-selective, calcium-permeable cation channel, its activation or blockade can be quantitatively measured in real-time using intracellular calcium ( Ca2+ ) sensitive fluorophores.

This application note details the development of a self-validating, high-throughput spectrofluorometric calcium flux assay designed to evaluate the antagonist activity of menthylamine derivatives.

Mechanistic Causality in Assay Design

To ensure the assay measures direct target engagement rather than downstream artifacts, the system relies on a competitive blockade mechanism. Cells are pre-incubated with the menthylamine test compound, followed by an acute injection of an EC80 concentration of an agonist (menthol or icilin). If the menthylamine derivative successfully occupies the VSLD, it prevents the agonist-induced conformational change in the S5-S6 pore domain, thereby blocking Ca2+ influx and suppressing the fluorescent signal.

Diagram 1: Competitive antagonism of TRPM8 by menthylamine preventing calcium-dependent fluorescence.

Experimental Design & Self-Validating Controls

A robust screening protocol must be a self-validating system. To achieve this, the assay architecture incorporates specific controls to rule out false positives (e.g., fluorescence quenching) and off-target effects.

-

Species-Specific Cell Lines: Menthylamine derivatives exhibit profound species-dependent regulation. For example, (-)-menthyl 1 is highly potent at rat TRPM8 ( IC50 ~117 nM) but significantly less potent at human TRPM8 ( IC50 ~805 nM) . Therefore, HEK-293 cells stably expressing hTRPM8 must be used for human translational relevance.

-

Dye Extrusion Prevention: Probenecid (an organic anion transporter inhibitor) is mandated in the dye-loading buffer to prevent the cells from actively pumping out the Fluo-4 AM dye, which would artificially lower the baseline signal.

-

Specificity Controls: To ensure the menthylamine derivative is selective for TRPM8, counter-screens must be performed against hTRPV1 (using capsaicin as an agonist) and hTRPA1 (using AITC as an agonist).

Step-by-Step Protocol: Fluo-4 AM Calcium Flux Assay

Phase 1: Cell Culture and Seeding

-

Culture HEK-293 cells stably transfected with hTRPM8 in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 0.4 mg/mL Geneticin (G418) to maintain selection pressure.

-

Harvest cells at 80-90% confluency using TrypLE Express.

-

Seed cells into a poly-D-lysine coated 384-well black-walled, clear-bottom microplate at a density of 1.5×104 cells/well in 25 µL of culture medium.

-

Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for monolayer formation.

Phase 2: Dye Loading

-

Prepare the Dye Loading Buffer: 1X Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4), 2.5 mM Probenecid, and 0.04% Pluronic F-127.

-

Reconstitute Fluo-4 AM in anhydrous DMSO and add to the loading buffer to a final concentration of 2 µM. Scientist Insight: Pluronic F-127 is critical here as a mild non-ionic surfactant to help solubilize the highly lipophilic Fluo-4 AM ester.

-

Remove the culture medium from the 384-well plate and add 25 µL/well of the Fluo-4 AM loading buffer.

-

Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM moiety.

Phase 3: Compound Preparation & Data Acquisition

-

Wash the cells three times with Assay Buffer (HBSS + 20 mM HEPES) to remove extracellular dye. Leave 25 µL of Assay Buffer in each well.

-

Prepare a 10-point, 3-fold serial dilution of the menthylamine test compound in Assay Buffer (starting concentration 10 µM).

-

Transfer the cell plate and the compound source plates to a Fluorescent Imaging Plate Reader (e.g., FLIPR Tetra).

-

Pre-incubation: Inject 12.5 µL of the menthylamine dilutions into the cell plate. Read baseline fluorescence for 10 seconds, then incubate for 15 minutes.

-

Stimulation: Inject 12.5 µL of Menthol (final well concentration of 100 µM, representing the EC80 ) or Icilin (0.5 µM).

-

Record fluorescence emission ( λex = 488 nm, λem = 525 nm) continuously for 3 minutes at 1-second intervals.

Diagram 2: Sequential workflow for the High-Throughput Calcium Flux Assay.

Data Presentation & Expected Pharmacological Profiles

Fluorescence data should be normalized to the maximum response elicited by the agonist control (100% activation) and the baseline buffer control (0% activation). The IC50 values are calculated using a four-parameter logistic non-linear regression model.

Based on established literature for menthylamine derivatives , researchers should expect the following quantitative profiles when validating the assay:

| Compound Class | Target Orthologue | Agonist Used | Expected IC50 Range | Selectivity (vs hTRPV1/hTRPA1) |

| (-)-Menthylamine Amides | Rat TRPM8 (rTRPM8) | Menthol (20 µM) | 20 nM – 150 nM | > 150-fold |

| (-)-Menthyl 1 | Rat TRPM8 (rTRPM8) | Icilin (0.25 µM) | 50 nM – 520 nM | > 200-fold |

| (-)-Menthyl 1 | Human TRPM8 (hTRPM8) | Menthol (100 µM) | 700 nM – 900 nM | ≥ 400-fold |

| BCTC (Reference) | Human TRPM8 (hTRPM8) | Menthol (100 µM) | ~ 800 nM | Non-selective (blocks TRPV1) |

Table 1: Expected pharmacological parameters for menthylamine-derived antagonists across species orthologues.

Secondary Validation: Whole-Cell Patch-Clamp Electrophysiology

Because fluorescence assays measure secondary messengers ( Ca2+ ), false positives can occur via interference with intracellular calcium stores or fluorescence quenching. To enforce scientific integrity, hits must be validated via whole-cell patch-clamp electrophysiology to prove direct channel blockade.

Patch-Clamp Protocol Summary:

-

Plate hTRPM8 HEK-293 cells on glass coverslips.

-

Use an extracellular solution containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES, and 10 mM Glucose (pH 7.4).

-

Fill borosilicate glass pipettes (3–5 MΩ) with intracellular solution: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

-

Establish whole-cell configuration and hold the membrane potential at 0 mV.

-

Apply voltage ramps from -100 mV to +100 mV (500 ms duration).

-

Perfuse 500 µM menthol to establish the maximum inward/outward current.

-

Co-perfuse the menthylamine derivative (e.g., 1 µM to 100 µM). A true antagonist will rapidly and reversibly collapse the outward current at +80 mV .

References

-

Ortar, G., De Petrocellis, L., Morera, L., Moriello, A. S., Orlando, P., Morera, E., Nalli, M., & Di Marzo, V. (2010). "(-)-Menthylamine derivatives as potent and selective antagonists of transient receptor potential melastatin type-8 (TRPM8) channels." Bioorganic & Medicinal Chemistry Letters, 20(9), 2729-2732.[Link]

-

Journigan, V. B., Alarcón-Alarcón, D., Feng, Z., Wang, Y., Liang, T., Dawley, D. C., Amin, A. R. M. R., Montano, C., Van Horn, W. D., Xie, X.-Q., Ferrer-Montiel, A., & Fernández-Carvajal, A. (2021). "Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation." ACS Medicinal Chemistry Letters, 12(5), 758-767.[Link]

Formulation of 5-Methyl-2-propan-2-ylcyclohexan-1-amine for In Vivo Studies: Strategies and Protocols

An Application Guide

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Methyl-2-propan-2-ylcyclohexan-1-amine for in vivo studies. This compound, a lipophilic primary amine, presents significant formulation challenges due to its predicted low aqueous solubility. We will explore the causal relationships behind various formulation strategies, moving from simple aqueous systems to complex lipid-based vehicles. This guide emphasizes a systematic, step-by-step approach, beginning with essential physicochemical characterization and culminating in detailed protocols for preparation and quality control, ensuring the development of a stable and biocompatible dosing vehicle suitable for preclinical research.

Introduction: The Formulation Challenge

5-Methyl-2-propan-2-ylcyclohexan-1-amine is a primary aliphatic amine featuring a substituted cyclohexane ring. Its structure, characterized by the bulky propan-2-yl and methyl groups, suggests significant lipophilicity. The primary amine group (pKa typically ~10.9 for cyclohexylamines) offers a handle for salt formation, yet the overall nonpolar nature of the molecule is expected to dominate its solubility profile, making aqueous formulation difficult. The low solubility of such compounds is a major hurdle in drug development, often leading to poor absorption and low systemic bioavailability, which complicates the assessment of their pharmacodynamic and toxicological properties.[1]

The primary objective of formulation development for in vivo studies is to create a safe, stable, and homogeneous system that can deliver a precise dose of the active compound to the test subject. For a lipophilic amine like 5-Methyl-2-propan-2-ylcyclohexan-1-amine, this necessitates a careful and logical selection of excipients and vehicle systems.

Pre-formulation Assessment: The Foundation of Rational Design

Before attempting any formulation, a thorough understanding of the compound's physicochemical properties is paramount. This data informs every subsequent decision in the formulation workflow.

Physicochemical Properties Profile

The following table summarizes the known and predicted properties of 5-Methyl-2-propan-2-ylcyclohexan-1-amine.

| Property | Value | Source / Method | Significance for Formulation |

| Molecular Formula | C₁₀H₂₁N | ChemSrc[2] | Basic structural information. |

| Molecular Weight | 155.28 g/mol | ChemSrc[2] | Used for all concentration calculations. |

| Physical Form | Liquid | Sigma-Aldrich[3] | Simplifies handling compared to a solid; direct dissolution is possible. |

| Boiling Point | 192.8 °C at 760 mmHg | ChemSrc[2] | Indicates relatively low volatility at room temperature. |

| Density | 0.834 g/cm³ | ChemSrc[2] | Necessary for accurate volume-to-mass conversions. |

| Predicted LogP | 3.106 | ChemSrc[2] | Critical Parameter. A LogP > 3 indicates high lipophilicity and poor water solubility. |

| Predicted pKa | ~10.9 | Inferred from Cyclohexylamine | Critical Parameter. The basicity allows for pH-modification strategies (salt formation). |

Protocol: Experimental Solubility Determination

Objective: To determine the approximate solubility of the compound in a range of pharmaceutically acceptable vehicles.

Materials:

-

5-Methyl-2-propan-2-ylcyclohexan-1-amine

-

Selection of vehicles: Deionized water, Saline, Phosphate Buffer (pH 7.4), PEG 400, Propylene Glycol, Medium-Chain Triglycerides (MCT) Oil, 5% Tween® 80 in water.[4]

-

Vials, shaker/rotator, analytical balance, and a validated analytical method (e.g., HPLC-UV, GC-MS).[4]

Methodology:

-

Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in separate vials.

-

Seal the vials and agitate them at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved compound.

-

Carefully collect a supernatant aliquot, ensuring no solid material is transferred.

-

Dilute the supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method.[4]

-

Express the solubility in mg/mL.

Formulation Development Workflow

The selection of a formulation strategy should be a logical progression based on the compound's properties and the intended in vivo study design (e.g., route of administration, required dose).

Sources

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. CAS#:21411-81-4 | Cyclohexanamine,5-methyl-2-(1-methylethyl) | Chemsrc [chemsrc.com]

- 3. 5-methyl-2-(propan-2-yl)cyclohexan-1-amine | 21411-81-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Preclinical Pharmacokinetic Profiling of 5-Methyl-2-propan-2-ylcyclohexan-1-amine (Menthylamine)

Introduction and Mechanistic Rationale

5-Methyl-2-propan-2-ylcyclohexan-1-amine, commonly known as menthylamine (CAS: 34048-57-2), is a primary aliphatic amine derived from menthol[1]. Menthylamine and its structural derivatives are of significant pharmacological interest due to their ability to modulate the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. By acting as potent and selective antagonists (or agonists, depending on specific stereochemistry and derivatization), these compounds hold therapeutic potential for treating neuropathic pain, inflammatory hyperalgesia, and certain TRPM8-overexpressing cancers like prostate carcinoma[2],[3].

To advance menthylamine-based candidates through Investigational New Drug (IND)-enabling studies, a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is required. This application note details a self-validating, causality-driven experimental design for the preclinical pharmacokinetic (PK) evaluation of menthylamine.

Fig 1. TRPM8 signaling pathway modulated by menthylamine derivatives.

Experimental Design & Causality

The design of a preclinical PK study must be tailored to yield physiologically relevant data that can be allometrically scaled to humans[4].

-

Animal Model Selection: Male Sprague-Dawley rats are utilized. This strain is the industry standard for small-molecule PK studies because its hepatic cytochrome P450 (CYP) enzyme expression provides a reliable baseline for predicting human metabolic clearance.

-

Dosing Routes (IV vs. PO): A dual-route approach is mandatory. Intravenous (IV) administration bypasses first-pass metabolism, yielding 100% systemic exposure. This allows for the calculation of absolute systemic clearance (CL) and volume of distribution (Vd). Oral (PO) administration mimics the intended clinical route, allowing the calculation of absolute oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) of the PO group to the IV group[2].

-

Sampling Strategy: A parallel design (n=3 per route) is chosen over a crossover design. Because rats have a limited total blood volume (~15-20 mL), serial sampling of 200 µL over 10 time points approaches the ethical limit of blood withdrawal (10% of total volume). A parallel design prevents hypovolemic shock, which would artificially alter the compound's clearance rate.

Table 1: In Vivo Pharmacokinetic Study Design

| Group | Route | Dose (mg/kg) | Formulation Vehicle | N (Male Rats) | Blood Sampling Time Points (Hours Post-Dose) |

| 1 | IV | 1.0 | 5% DMSO / 95% Saline | 3 | 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |

| 2 | PO | 5.0 | 5% Tween 80 / 95% Methylcellulose | 3 | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |

In Vivo Pharmacokinetic Protocols

Formulation and Dosing Strategy

Causality: Menthylamine is highly lipophilic. If administered IV in pure saline, it may precipitate in the bloodstream, causing micro-embolisms and artificially skewed Vd values.

-

IV Formulation: Dissolve menthylamine in 100% Dimethyl sulfoxide (DMSO) to create a concentrated stock. Dilute with sterile saline to achieve a final concentration of 1.0 mg/mL (Final DMSO ≤ 5% to prevent hemolysis).

-

PO Formulation: Suspend the compound in 5% Tween 80 (a surfactant to aid wetting) and 95% of a 0.5% Methylcellulose aqueous solution. Homogenize via sonication for 15 minutes to ensure uniform particle dispersion.

-

Administration: Administer IV doses via the lateral tail vein (1 mL/kg). Administer PO doses via oral gavage (5 mL/kg) to fasted rats (fasted overnight to eliminate food-drug absorption interactions).

Serial Blood Sampling Workflow

Causality: Rapid enzymatic degradation can occur ex vivo. Using K2EDTA tubes chelates calcium, preventing coagulation while inhibiting calcium-dependent plasma proteases.

-

Restrain the animal and collect 200 µL of whole blood via jugular vein cannulation at the designated time points (Table 1).

-

Immediately transfer blood into pre-chilled K2EDTA microcentrifuge tubes.

-

Invert gently 3 times, then place on wet ice.

-

Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

-

Harvest the top plasma layer (~90 µL), transfer to a labeled cryovial, and snap-freeze on dry ice. Store at -80°C until bioanalysis.

Fig 2. End-to-end preclinical pharmacokinetic study workflow for menthylamine.

LC-MS/MS Bioanalytical Methodology

Due to the lack of a strong UV chromophore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for menthylamine bioanalysis, offering superior sensitivity and specificity[5].

Sample Preparation (Protein Precipitation)

Causality: Plasma proteins can irreversibly bind the analyte and foul the LC column. Acetonitrile (ACN) disrupts protein tertiary structures, causing them to crash out of solution.

-

Thaw plasma samples on wet ice.

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS: Menthylamine-d3 at 50 ng/mL). Note: Formic acid ensures the primary amine remains protonated, increasing recovery.

-

Vortex the plate at 1000 RPM for 5 minutes.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial containing 100 µL of LC-MS grade water.

Chromatographic and Mass Spectrometric Conditions

-

Column: C18 Reverse-Phase Column (e.g., 50 × 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

Phase A: Water + 0.1% Formic Acid.

-

Phase B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

-

MS/MS Detection (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for menthylamine (Precursor m/z 156.2 → Product m/z 139.1, representing the loss of NH3).

System Suitability and Self-Validation

A protocol is only as reliable as its internal controls. To ensure a self-validating system:

-

Calibration Curve: Prepare a 7-point calibration curve in blank rat plasma ranging from 1 ng/mL to 1000 ng/mL. The curve must exhibit an R2≥0.99 .

-

Quality Control (QC): Embed Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) QC samples within the analytical run.

-

Acceptance Criteria: The run is only valid if 67% of all QC samples, and at least 50% at each concentration level, fall within ±15% of their nominal concentration.

Data Analysis and Representative Results

Concentration-time data is processed using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin). NCA is preferred over compartmental modeling for initial preclinical screening because it relies on algebraic area calculations (Trapezoidal Rule) rather than assumed physiological compartments, providing unbiased exposure metrics.

Table 2: Representative Pharmacokinetic Parameters for Menthylamine

(Note: Values are representative benchmarks based on structurally analogous TRPM8 modulators[2])

| Parameter | Unit | IV (1.0 mg/kg) | PO (5.0 mg/kg) | Physiological Interpretation |

| Cmax | ng/mL | N/A | 315.4 ± 42.1 | Maximum systemic concentration achieved after oral dosing. |

| Tmax | hr | N/A | 1.5 ± 0.5 | Time to reach Cmax; indicates a rapid absorption phase. |

| AUC(0-∞) | hr*ng/mL | 450.2 ± 35.6 | 1125.5 ± 110.2 | Total systemic exposure over time. |

| T1/2 | hr | 4.2 ± 0.8 | 4.5 ± 0.9 | Terminal elimination half-life. |

| CL | L/hr/kg | 2.22 ± 0.15 | N/A | Systemic clearance; indicates moderate hepatic extraction. |

| Vd | L/kg | 13.4 ± 2.1 | N/A | Volume of distribution; >1 L/kg indicates extensive tissue penetration. |

| Bioavailability (%F) | % | 100 | 50.0% | Absolute oral bioavailability ( [AUCPO/AUCIV]×[DoseIV/DosePO] ). |

References

-

FDA. "Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals". U.S. Food and Drug Administration. [Link]

-

Chemsrc. "CAS#:21411-81-4 | Cyclohexanamine,5-methyl-2-(1-methylethyl)". Chemsrc Chemical Database.[Link]

-

Journal of Medicinal Chemistry. "Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists". ACS Publications.[Link]

-

PMC - NIH. "Menthol and Its Derivatives: Exploring the Medical Application Potential". National Center for Biotechnology Information.[Link]

-

International Journal of Chemistry Studies. "Bioanalysis by LC-MS/MS: A review".[Link]

Sources

Technical Support Center: Synthesis of 5-Methyl-2-propan-2-ylcyclohexan-1-amine

Welcome to the technical support guide for the synthesis of 5-Methyl-2-propan-2-ylcyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary synthetic route discussed is the direct reductive amination of the corresponding ketone, 5-methyl-2-propan-2-ylcyclohexan-1-one.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions to improve your synthetic outcome.

Question 1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I fix this?

Answer:

Low conversion is a common bottleneck in reductive amination and typically points to issues with the initial, reversible imine formation step.[1][2] The equilibrium between the ketone/ammonia and the imine must be shifted toward the imine for the reaction to proceed.[3]

Potential Causes & Recommended Solutions:

-

Inefficient Imine Formation:

-

Rationale: Imine formation is an equilibrium reaction that produces water. According to Le Chatelier's principle, removing water will drive the reaction forward.[1] Additionally, a mildly acidic environment (pH 4-6) is often required to catalyze imine formation without deactivating the amine nucleophile.[2]

-

Solutions:

-

Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCE, THF) and consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[1][2]

-

Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction. This is particularly important for less reactive ketones.[4][5]

-

Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate, or a solution of ammonia in methanol) to push the equilibrium.[1]

-

-

-

Suboptimal Reducing Agent or Conditions:

-

Rationale: The choice and handling of the reducing agent are critical. Some agents are moisture-sensitive, while others may require specific solvents or temperatures to be effective.[6]

-

Solutions:

-

Verify Reducing Agent Activity: Use a fresh bottle of your reducing agent (e.g., Sodium triacetoxyborohydride - STAB). Potency can degrade over time, especially if improperly stored.[1][6]

-

Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If the imine intermediate is present but not being consumed, extend the reaction time. Gentle heating may be required for sterically hindered ketones, but be cautious as this can also promote side reactions.[1][4]

-

-

Question 2: My main impurity is the corresponding alcohol (5-Methyl-2-propan-2-ylcyclohexan-1-ol). How can I prevent its formation?

Answer:

The formation of the alcohol byproduct indicates that your reducing agent is prematurely reducing the starting ketone before it can form an imine.[2] This is a common issue when using strong, less selective reducing agents.[7]

Potential Causes & Recommended Solutions:

-

Reducing Agent is Too Reactive:

-

Rationale: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine.[1] To favor the desired pathway, a milder reagent that selectively reduces the protonated imine (iminium ion) is preferred.[7]

-

Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice as it is significantly less reactive towards ketones but highly effective at reducing iminium ions.[2][6][8] It is the reagent of choice for one-pot reductive aminations.[9]

-

-

Reaction Procedure:

-

Rationale: In a one-pot procedure, the relative rates of imine formation and ketone reduction are crucial.

-

Solutions:

-

Slow Addition of Reductant: If using NaBH₄, add it slowly and in portions at a low temperature (e.g., 0 °C) after allowing sufficient time for the imine to form.[1]

-

Adopt a Two-Step Approach: First, form the imine by stirring the ketone and ammonia source (with a dehydrating agent) until TLC/LC-MS analysis shows complete conversion. Then, add the reducing agent in a separate step. This approach gives greater control over the reaction.[1][5]

-

-

Question 3: I am observing a significant amount of a secondary amine byproduct. How can I minimize this over-alkylation?

Answer:

Over-alkylation occurs when the newly formed primary amine product, which is nucleophilic, reacts with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine.[1][10]

Potential Causes & Recommended Solutions:

-

High Concentration of Primary Amine Product:

-

Rationale: As the reaction progresses, the concentration of the desired primary amine increases, making it a competitive nucleophile against the initial ammonia source.

-

Solutions:

-

Use a Large Excess of Ammonia: Employing a high concentration of ammonia or an ammonia salt helps to ensure it outcompetes the primary amine product in reacting with the ketone.[10][11]

-

Control Stoichiometry: Use the ketone as the limiting reagent to ensure it is consumed before significant over-alkylation can occur.[2]

-

Slow Addition of Ketone: In some setups, slowly adding the ketone to a mixture of the ammonia source and reducing agent can keep its concentration low, minimizing the chance for the product amine to react with it.

-

-

Question 4: The reaction is complete, but I am struggling to isolate a pure product. What purification strategies are recommended?

Answer:

Purifying primary amines can be challenging due to their basicity, which can cause tailing and poor separation on standard silica gel chromatography.[12]

Recommended Purification Protocols:

-

Acid-Base Extraction:

-

Rationale: This classical method leverages the basicity of the amine to separate it from neutral organic impurities.

-

Protocol:

-

After quenching the reaction, perform an initial extraction with a solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.

-

Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2M NaOH) to deprotonate the amine.

-

Extract the free amine back into an organic solvent (3x).

-